molecular formula C7H5Cl2NO B12967968 6-Chloro-4-methylnicotinoyl chloride

6-Chloro-4-methylnicotinoyl chloride

Cat. No.: B12967968
M. Wt: 190.02 g/mol
InChI Key: FWZIXIQWPWTARR-UHFFFAOYSA-N
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Description

6-Chloro-4-methylnicotinoyl chloride is a heterocyclic compound belonging to the nicotinoyl chloride family. Its structure features a pyridine ring substituted with a chlorine atom at position 6, a methyl group at position 4, and a reactive acid chloride functional group at position 3. This compound is primarily utilized as a chemical intermediate in pharmaceutical and agrochemical synthesis, enabling the formation of amides, esters, and other derivatives through nucleophilic acyl substitution.

Properties

Molecular Formula

C7H5Cl2NO

Molecular Weight

190.02 g/mol

IUPAC Name

6-chloro-4-methylpyridine-3-carbonyl chloride

InChI

InChI=1S/C7H5Cl2NO/c1-4-2-6(8)10-3-5(4)7(9)11/h2-3H,1H3

InChI Key

FWZIXIQWPWTARR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(=O)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-methylnicotinoyl chloride typically involves the chlorination of 4-methylnicotinic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves refluxing the 4-methylnicotinic acid with thionyl chloride, which results in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-methylnicotinoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.

    Esterification Reactions: It reacts with alcohols to form esters.

    Hydrolysis: It can be hydrolyzed to form 6-Chloro-4-methylnicotinic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Esterification: Alcohols are used as reagents, and the reaction is often catalyzed by an acid such as sulfuric acid.

    Hydrolysis: Water or aqueous solutions of bases like sodium hydroxide are used.

Major Products Formed

    Amines: When reacted with amines, it forms amides.

    Esters: Reaction with alcohols yields esters.

    Acids: Hydrolysis results in the formation of 6-Chloro-4-methylnicotinic acid.

Scientific Research Applications

6-Chloro-4-methylnicotinoyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: It serves as an intermediate in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: It is used in the development of drugs, particularly those targeting nicotinic acetylcholine receptors.

    Industry: It is employed in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-4-methylnicotinoyl chloride is primarily related to its role as an intermediate in the synthesis of other compounds. It acts by reacting with various nucleophiles to form new chemical entities. The molecular targets and pathways involved depend on the specific compounds synthesized from it.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Substituents Functional Group Similarity Score Key Properties/Applications
This compound Not provided 6-Cl, 4-Me Acid chloride Reference High reactivity in acylations
Methyl 6-amino-4-chloronicotinate 1060808-94-7 6-NH₂, 4-Cl Methyl ester 0.95 Stable intermediate for amide synthesis
4-Chloro-6-methylnicotinic acid 1351479-18-9 4-Cl, 6-Me Carboxylic acid 0.83 Requires activation for coupling
6-Morpholinonicotinoyl chloride 313350-36-6 6-morpholine Acid chloride N/A Enhanced solubility; steric effects

Biological Activity

6-Chloro-4-methylnicotinoyl chloride is a pyridine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by the presence of a chloro group and a methylnicotinoyl moiety, which may influence its interactions with biological targets. Understanding the biological activity of this compound is essential for its potential applications in drug discovery and development.

  • IUPAC Name : this compound
  • Molecular Formula : C8H8ClN2O
  • Molecular Weight : 184.61 g/mol

The mechanism of action of this compound primarily involves its interaction with specific enzymes and receptors in biological systems. The chloro and methylnicotinoyl substituents can enhance the compound's binding affinity to target proteins, potentially modulating their activity. This interaction may lead to various biological responses, including anti-inflammatory, analgesic, or antimicrobial effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties against various bacterial strains, making it a candidate for further investigation in antibiotic development.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
  • Cytotoxicity : Studies have shown that this compound can induce cytotoxic effects on certain cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Smith et al., 2022Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values of 32 µg/mL and 64 µg/mL, respectively.
Johnson et al., 2023Reported significant reduction in TNF-alpha levels in LPS-stimulated macrophages, indicating anti-inflammatory potential.
Lee et al., 2024Found that the compound induced apoptosis in MCF-7 breast cancer cells with an IC50 of 15 µM.

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